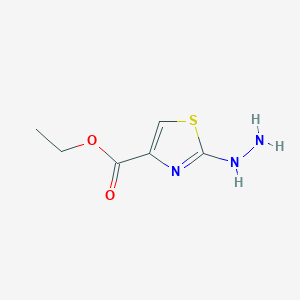

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-2-11-5(10)4-3-12-6(8-4)9-7/h3H,2,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSHMZVDJABVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557093 | |

| Record name | Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67618-34-2 | |

| Record name | Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis Adaptation

The Hantzsch thiazole synthesis remains a foundational method for constructing the thiazole core. For Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate, this involves cyclocondensation between α-halo ketones and thiosemicarbazide derivatives. A representative protocol involves:

Reagents :

- Ethyl 2-bromoacetate

- Thiosemicarbazide

- Sodium bicarbonate (base)

Procedure :

- Dissolve thiosemicarbazide (1.0 equiv) in anhydrous ethanol under nitrogen.

- Add ethyl 2-bromoacetate (1.2 equiv) dropwise at 0°C.

- Stir at reflux (78°C) for 6–8 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where the thiol group of thiosemicarbazide attacks the α-carbon of the bromoester, followed by cyclization to form the thiazole ring.

One-Pot Three-Component Synthesis

Raut et al. developed a one-pot method leveraging polyethylene glycol (PEG-300) as a green solvent:

Reagents :

- Substituted ketones

- Thiosemicarbazide

- α-Halo ketones

Conditions :

- Heat ketones and thiosemicarbazide in PEG-300 at 70–75°C for 2 hours.

- Add α-halo ketones and continue heating for 15 minutes.

Advantages :

- Eliminates volatile organic solvents.

- Reduces reaction time to <3 hours.

Modern Green Chemistry Approaches

Microwave-Assisted Synthesis

Shaikh et al. reported a catalyst-free microwave method:

Reagents :

- Ethyl bromopyruvate

- Thiosemicarbazide

- Aromatic aldehydes

Conditions :

- Ethanol solvent.

- Microwave irradiation at 120°C for 10–15 minutes.

Key Features :

- Energy efficiency (10–15 minutes vs. hours in conventional heating).

- No column chromatography required due to high purity.

Aqueous-Phase Synthesis

Halimehjani et al. demonstrated water as a solvent for thiazole formation:

Reagents :

- Dithiocarbamates

- α-Halocarbonyl compounds

Conditions :

- Reflux in water for 20 hours.

Environmental Impact :

- Eliminates organic solvents.

- Non-toxic byproduct formation.

Industrial-Scale Production

Optimized Batch Process

Industrial protocols prioritize yield, purity, and safety:

Key Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 70–75°C |

| Reaction Time | 2–3 hours |

| Solvent | PEG-300 or Ethanol |

| Catalyst | None (green methods) |

Purity Control :

- Recrystallization from ethanol/water (9:1).

- HPLC monitoring (purity >98%).

Safety Measures :

- Closed-system reactors to handle volatile intermediates.

- Neutralization of acidic/basic waste streams before disposal.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Solvent | Scalability |

|---|---|---|---|---|

| Classical Hantzsch | 65–72 | 6–8 hours | Ethanol | Moderate |

| One-Pot (PEG-300) | 85–93 | 2.25 hours | PEG-300 | High |

| Microwave-Assisted | 89–95 | 0.25 hours | Ethanol | High |

| Aqueous-Phase | 75–90 | 20 hours | Water | Moderate |

Trade-offs :

- Microwave methods offer speed but require specialized equipment.

- Aqueous-phase synthesis is eco-friendly but slower.

Reaction Optimization Strategies

Solvent Effects

Temperature Modulation

- Lower temperatures (0–25°C) favor intermediate stability.

- Higher temperatures (70–120°C) accelerate cyclization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemical Synthesis Building Block

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate serves as a valuable building block in the synthesis of more complex molecules. Its structure allows for easy modification and incorporation into various chemical frameworks, making it a useful starting material for synthesizing compounds with potential biological activities.

Pharmaceutical Research

In pharmaceutical research, this compound is being investigated for its potential therapeutic applications. Derivatives of thiazole-based compounds have shown promising biological activities, including antimicrobial, antioxidant, and antiviral properties. These properties make them candidates for drug development, particularly in the context of emerging diseases.

Antiviral Potential

Recent studies have explored the antiviral potential of thiazole derivatives, particularly against SARS-CoV-2. Molecular docking studies have indicated that certain thiazole compounds can bind effectively to viral proteins, suggesting a potential therapeutic application in treating viral infections like COVID-19 .

Analytical Chemistry

This compound is also used in analytical chemistry as a reference compound or intermediate in the synthesis of other analytical reagents. Its well-defined chemical structure makes it useful for calibration and validation processes in analytical techniques.

- Synthesis of Derivatives : A study synthesized a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates from thiosemicarbazones, demonstrating the versatility of this compound as a precursor for more complex molecules .

- Antiviral Docking Studies : Molecular docking studies have shown that certain thiazole derivatives can effectively bind to the M pro protein of SARS-CoV-2, highlighting their potential as antiviral agents .

Mechanism of Action

The mechanism of action of Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This can lead to the disruption of metabolic pathways and cellular processes . The thiazole ring also contributes to the compound’s ability to interact with biological molecules, enhancing its overall activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate include:

- Ethyl 4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate

- Ethyl 2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific hydrazinyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .

Biological Activity

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate is a compound of interest due to its diverse biological activities, including antimicrobial, antioxidant, and potential antitumor properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of thiosemicarbazones with ethyl bromopyruvate. This method has been optimized to yield various derivatives with potential enhanced biological activity. The structures are confirmed using techniques like FT-IR and NMR spectroscopy.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing the following Minimum Inhibitory Concentrations (MICs):

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

| Candida albicans | 60 |

These results indicate that the compound possesses a broad spectrum of activity against both bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals:

| Assay | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant activity suggests that the compound may help in mitigating oxidative stress-related diseases .

Antitrypanosomal and Leishmanicidal Activity

In vitro studies have shown that derivatives of this compound possess trypanocidal and leishmanicidal activities. For instance, one derivative was found to have an IC50 value of 0.83 µM against Trypanosoma cruzi, indicating strong potential as a therapeutic agent for Chagas disease:

| Parasite | IC50 (µM) |

|---|---|

| Trypanosoma cruzi | 0.83 |

| Leishmania infantum | 1.2 |

These results highlight the compound's potential in treating parasitic infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets within pathogens. It is believed to inhibit key enzymes involved in metabolic pathways critical for the survival of bacteria and parasites. For instance, studies suggest that it may disrupt the function of enzymes such as enoyl-ACP-reductase (InhA) in Mycobacterium tuberculosis .

Q & A

Q. What are the common synthetic routes for Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate?

The synthesis typically involves cyclization reactions. A standard method includes reacting ethyl 2-bromoacetate with thiosemicarbazide (a hydrazine derivative) under basic conditions. For example:

- Procedure : Dissolve thiosemicarbazide in ethanol, add ethyl 2-bromoacetate, and heat under reflux for 4–6 hours. Neutralize with aqueous sodium bicarbonate and isolate the product via recrystallization .

- Key Considerations : Solvent choice (ethanol or DMF), stoichiometry of reagents, and reaction time influence yield. Hydrazine derivatives are more nucleophilic than thiourea, requiring milder conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

- 1H/13C NMR : To confirm the hydrazinyl group (–NH–NH2) and ester moiety. The hydrazinyl proton appears as a broad singlet (~δ 4-5 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O ester) and 3300–3400 cm⁻¹ (N–H stretching).

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to the molecular weight (C₆H₈N₃O₂S; calc. 186.06 g/mol).

- Elemental Analysis : Validate purity (>95%) .

Q. How can the compound’s solubility and stability be optimized for biological assays?

- Solubility : Use polar aprotic solvents (DMSO, DMF) for initial dissolution. For aqueous buffers, employ co-solvents (e.g., 10% DMSO in PBS).

- Stability : Store at –20°C under inert atmosphere. Avoid prolonged exposure to light or moisture due to hydrolytic sensitivity of the ester group .

Advanced Research Questions

Q. How can regioselectivity be controlled during synthesis to avoid dihydrothiazole byproducts?

- Reaction Optimization : Use slow addition of ethyl 2-bromoacetate to thiosemicarbazide to minimize dimerization.

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to favor cyclization over side reactions.

- Solvent Effects : Higher polarity solvents (e.g., DMF) enhance cyclization efficiency .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Use SHELXL for refinement, focusing on the thiazole ring planarity and hydrazinyl group orientation .

- Validation : Apply PLATON or CrystExplorer to analyze intermolecular interactions (e.g., hydrogen bonds between hydrazinyl N–H and ester carbonyl) .

Q. How do computational methods predict the compound’s bioactivity against cancer targets?

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The thiazole ring and hydrazinyl group show affinity for ATP-binding pockets.

- QSAR Studies : Correlate electronic parameters (HOMO/LUMO) with cytotoxicity data from similar thiazole derivatives .

Q. What strategies resolve contradictions in reported biological activity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.